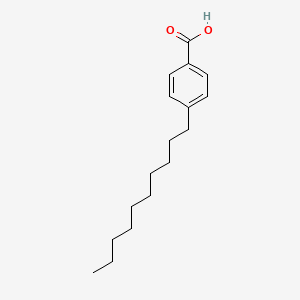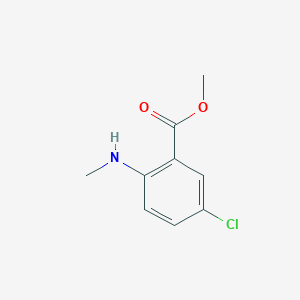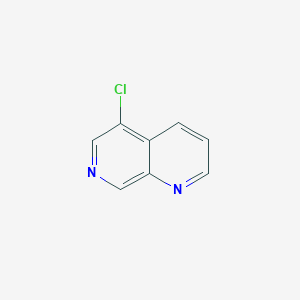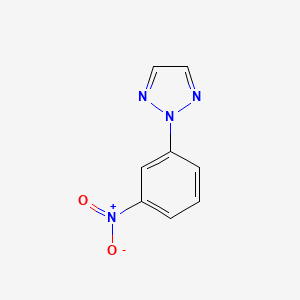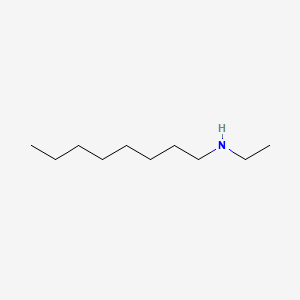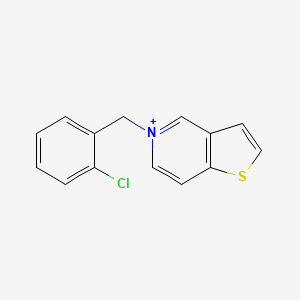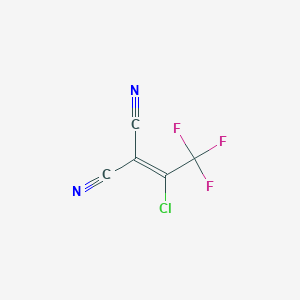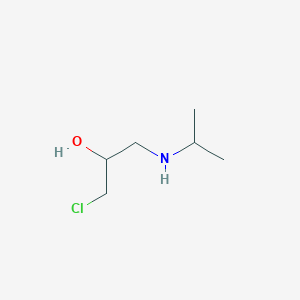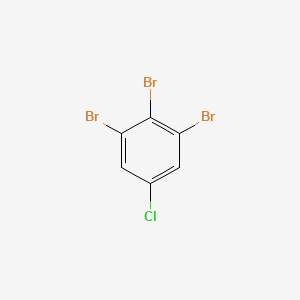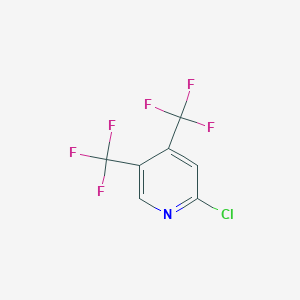
2-Chloro-4,5-bis(trifluoromethyl)pyridine
Overview
Description
2-Chloro-4,5-bis(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H2ClF6N and its molecular weight is 249.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Complexes : 2-Chloro-4,5-bis(trifluoromethyl)pyridine is used in the synthesis of novel interaction products and complexes. For instance, its derivatives have been used in the synthesis and structural characterization of specific iodine complexes (Chernov'yants et al., 2011).
Application in Pharmaceuticals and Agrochemicals
- Intermediate in Pharmaceuticals and Agrochemicals : This compound serves as an intermediate in various sectors, including pharmaceuticals and agrochemicals, with particular emphasis on its use in herbicides (Li Zheng-xiong, 2004).
Ligand Synthesis and Coordination Properties
- Ligand for Metal Complexes : The compound is instrumental in creating ligands for metal complexes. It has been used in the synthesis and coordination properties of certain ligands, especially with lanthanide ions, demonstrating its versatility in coordination chemistry (Pailloux et al., 2009).
Catalysis and Reaction Studies
- Catalysis : It plays a role in catalysis, such as in the synthesis of specific palladium(II) complexes. These complexes show high catalytic activity for reactions like the Heck reaction (Das et al., 2009).
Chemosensors and Detection Applications
- Chemosensors : The derivatives of this compound are used as chemosensors, particularly for the detection of ions like fluoride (Chetia & Iyer, 2008).
Spin-Transitions and Luminescent Properties
- Spin-Transitions and Luminescence : Research has been conducted on its derivatives for understanding spin-transitions in iron(II) complexes and investigating their luminescent properties (Pritchard et al., 2009), (Fan et al., 2004).
Mechanism of Action
Target of Action
2-Chloro-4,5-bis(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that the major use of its derivatives is in the protection of crops from pests .
Mode of Action
The biological activities of this compound derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety
Biochemical Pathways
It’s known that its derivatives have found applications in the agrochemical and pharmaceutical industries , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
It’s known that its derivatives have been used in the protection of crops from pests , suggesting that they may have effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-Chloro-4,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, influencing their structure and function, which may result in changes in cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall bioavailability and activity . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound has been observed to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .
Properties
IUPAC Name |
2-chloro-4,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFIEBGHKCVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551221 | |
| Record name | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109919-25-7 | |
| Record name | 2-Chloro-4,5-bis(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


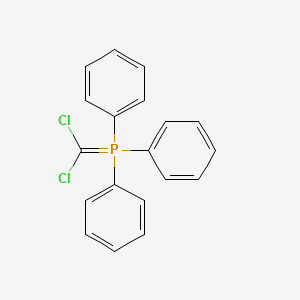
![3-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1600986.png)
